(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dinitrophenoxy group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,4-dinitrophenol with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a thioamide and a trifluoromethyl-substituted benzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar thiazolidinone core but differs in its substituents, leading to different chemical and biological properties.
Ethyl acetoacetate: Although structurally different, this compound is often used in similar synthetic applications due to its reactivity and versatility.
Uniqueness
The uniqueness of (5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer specific reactivity and potential biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H12F3N3O6S2 |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H12F3N3O6S2/c24-23(25,26)14-2-1-3-15(11-14)27-21(30)20(37-22(27)36)10-13-4-7-17(8-5-13)35-19-9-6-16(28(31)32)12-18(19)29(33)34/h1-12H/b20-10+ |
InChI Key |
CIGZZCFEKHWIQK-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/SC2=S)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])SC2=S)C(F)(F)F |
Origin of Product |
United States |
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